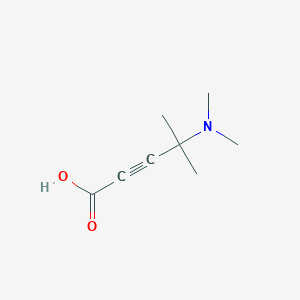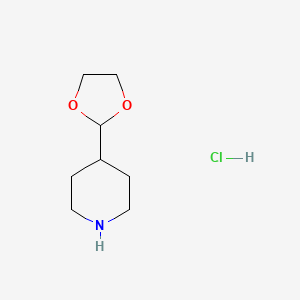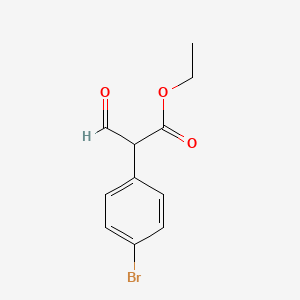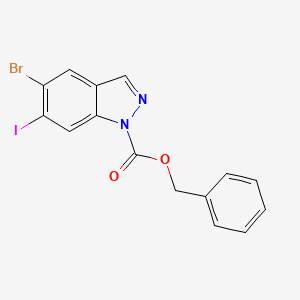
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique bromine and iodine substitutions, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the halogenated positions, potentially replacing bromine or iodine with hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dehalogenated indazole derivatives.
Substitution: Functionalized indazole derivatives with various substituents at the halogenated positions.
Scientific Research Applications
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
5-Bromoindazole: Shares the bromine substitution but lacks the iodine atom, resulting in different chemical properties and reactivity.
6-Iodoindazole: Contains the iodine substitution but not the bromine, affecting its biological activity and applications.
Benzyl 5-bromo-1H-indazole-1-carboxylate: Similar structure but without the iodine atom, leading to variations in its chemical behavior.
Uniqueness: Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C15H10BrIN2O2 |
|---|---|
Molecular Weight |
457.06 g/mol |
IUPAC Name |
benzyl 5-bromo-6-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C15H10BrIN2O2/c16-12-6-11-8-18-19(14(11)7-13(12)17)15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
QLTQHVOIRIISAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=CC(=C(C=C3C=N2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
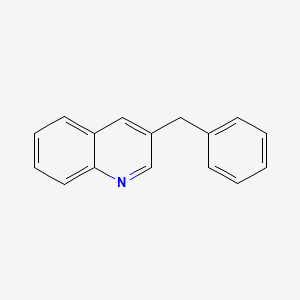
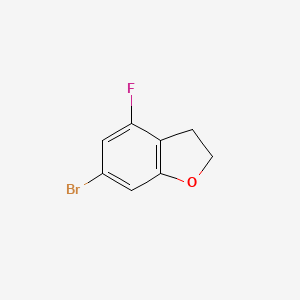

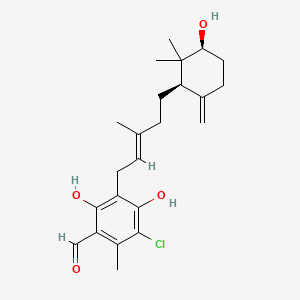
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
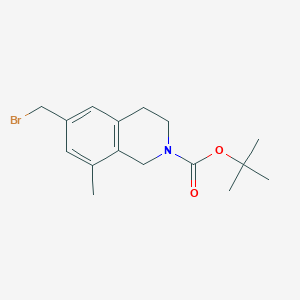

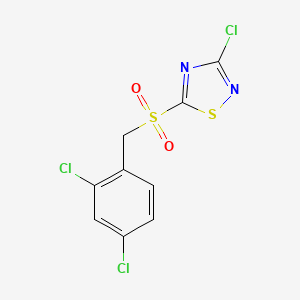
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
